REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:8]([N+:11]([O-])=O)[CH2:9][CH3:10])[CH2:3][C:4](OC)=[O:5]>CCO.O=[Pt]=O>[CH2:9]([CH:8]1[NH:11][C:4](=[O:5])[CH2:3][CH:2]1[CH3:1])[CH3:10]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |